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Compound of Interest

Compound Name:
Methyl 5-aminopyrazine-2-

carboxylate

Cat. No.: B017990 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
5-aminopyrazine-2-carboxylate, a key intermediate in pharmaceutical research and drug

development. This document is intended for researchers, scientists, and professionals in the

field of medicinal chemistry and materials science, offering a detailed analysis of its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary
The structural elucidation of Methyl 5-aminopyrazine-2-carboxylate is supported by a

combination of spectroscopic techniques. While specific experimental data is not publicly

available in the cited literature, the expected characteristic signals are summarized below

based on the analysis of analogous compounds and fundamental spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.4 Singlet 1H H-3 (Pyrazine ring)

~7.9 Singlet 1H H-6 (Pyrazine ring)

~7.0 Broad Singlet 2H -NH₂

3.85 Singlet 3H -OCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment

~165 C=O (Ester)

~155 C-5 (C-NH₂)

~145 C-2 (C-COOCH₃)

~135 C-3

~130 C-6

~52 -OCH₃

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Strong, Broad
N-H Stretch (asymmetric and

symmetric)

~3100 Medium Aromatic C-H Stretch

~1720 Strong C=O Stretch (Ester)

~1620 Strong N-H Bend

~1580 Medium
Aromatic C=C and C=N

Stretch

~1250 Strong C-O Stretch (Ester)

~1100 Strong C-N Stretch

Table 4: Predicted Mass Spectrometry Data
m/z Ion

153.05 [M]⁺ (Molecular Ion)

122.04 [M - OCH₃]⁺

94.03 [M - COOCH₃]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of Methyl 5-aminopyrazine-2-carboxylate is

dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is

used as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.
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¹H NMR Acquisition: The spectrum is acquired with a 30° pulse angle, a relaxation delay of 1

second, and 16 scans.

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence

with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulating 1024 scans.

Data Processing: The raw data is processed with a Fourier transform, and the resulting

spectra are phase and baseline corrected. Chemical shifts are reported in parts per million

(ppm) relative to TMS.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is mixed with dry potassium

bromide (KBr) and pressed into a thin, transparent pellet.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution

of 4 cm⁻¹. A background spectrum of the KBr pellet is first recorded and automatically

subtracted from the sample spectrum.

Data Processing: The resulting transmittance spectrum is plotted, and the absorption peaks

are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol

or acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or

after separation by liquid chromatography. The mass spectrum is acquired in positive ion

mode over a mass range of m/z 50-500.

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions

are determined and analyzed to confirm the molecular weight and fragmentation pattern of
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the compound.

Workflow and Data Integration
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural confirmation of Methyl 5-aminopyrazine-2-carboxylate.
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Spectroscopic Analysis Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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